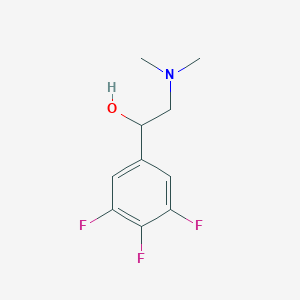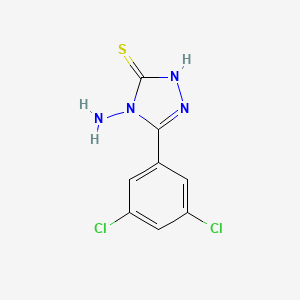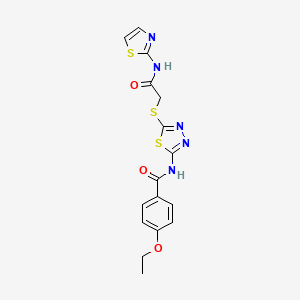
(R)-(-)-2-Hexanol
Übersicht
Beschreibung
®-(-)-2-Hexanol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a six-carbon chain. The ®-(-) prefix indicates that the compound is optically active and has a specific three-dimensional arrangement, making it the enantiomer that rotates plane-polarized light to the left.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(-)-2-Hexanol can be synthesized through several methods:
Reduction of 2-Hexanone: One common method involves the reduction of 2-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Asymmetric Hydrogenation: Another method is the asymmetric hydrogenation of 2-hexanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods:
Biocatalysis: Industrially, ®-(-)-2-Hexanol can be produced using biocatalysts such as enzymes or whole-cell microorganisms. These biocatalysts facilitate the enantioselective reduction of prochiral ketones to yield the desired enantiomer.
Types of Reactions:
Oxidation: ®-(-)-2-Hexanol can undergo oxidation to form 2-hexanone. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Esterification: The hydroxyl group of ®-(-)-2-Hexanol can react with carboxylic acids or acid chlorides to form esters. This reaction typically requires a catalyst such as sulfuric acid (H2SO4) or a base like pyridine.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other oxidizing agents.
Esterification: Carboxylic acids, acid chlorides, H2SO4, pyridine.
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: 2-Hexanone.
Esterification: Hexyl esters.
Substitution: Alkyl halides such as 2-chlorohexane or 2-bromohexane.
Wissenschaftliche Forschungsanwendungen
®-(-)-2-Hexanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.
Medicine: ®-(-)-2-Hexanol is investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it is employed in the synthesis of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-(-)-2-Hexanol depends on its interaction with specific molecular targets:
Enzymatic Reactions: In biological systems, ®-(-)-2-Hexanol can be oxidized by alcohol dehydrogenases to form 2-hexanone. This reaction involves the transfer of a hydride ion from the alcohol to the coenzyme NAD+.
Receptor Binding: In some cases, ®-(-)-2-Hexanol may interact with olfactory receptors, contributing to its use in fragrances and flavors.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-2-Hexanol: The enantiomer of ®-(-)-2-Hexanol, which rotates plane-polarized light to the right.
2-Hexanone: The ketone form of 2-hexanol, which can be interconverted through oxidation and reduction reactions.
1-Hexanol: A primary alcohol with a hydroxyl group attached to the first carbon of the hexane chain.
Uniqueness:
Chirality: The ®-(-) configuration of 2-Hexanol makes it unique in its optical activity and enantioselective reactions.
Applications: Its specific enantiomeric form is crucial in asymmetric synthesis and chiral drug development, distinguishing it from its racemic or other enantiomeric counterparts.
Eigenschaften
IUPAC Name |
(2R)-hexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-24-6 | |
| Record name | 2-Hexanol, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4687A22R2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How can (R)-(-)-2-Hexanol be used to separate enantiomers?
A1: this compound exhibits potential as a chiral cosurfactant in microemulsion electrokinetic chromatography (MEEKC) for separating enantiomers of pharmaceutical drugs. Studies have shown that incorporating this compound into microemulsions enables the separation of compounds like (±)-norephedrine, (±)-ephedrine, DL-nadolol, and DL-propranolol. [] The effectiveness of enantiomeric separation depends on factors like the chain length of the chiral alcohol, its concentration and chirality, the pH of the run buffer, and the type of oil phase used in the microemulsion. [] Notably, the presence of a β-amino proton in the test solutes appears crucial for successful resolution, highlighting the role of hydrogen bonding in the chiral separation mechanism. []
Q2: Can this compound be produced through electrochemical methods?
A2: Yes, this compound can be synthesized enantioselectively via electrochemical hydrogenation of 2-Hexanone using modified Raney nickel powder electrodes. [] The modification of these electrodes with (S,S)-(−)-tartaric acid enables the production of this compound with an optical purity of 2–6%. [] This method offers an alternative approach to traditional chemical synthesis routes for producing chiral alcohols.
Q3: What is the spectroscopic significance of this compound?
A3: this compound, along with other chiral alkyl alcohols, exhibits a distinct odd-even effect in vibrational circular dichroism (VCD) spectroscopy. [] Specifically, the VCD bands at 1148 cm(-1) display this effect, which is attributed to the alternating terminal methyl motions in the alkyl chains relative to fixed motions near the chiral center in the trans conformations. [] This observation suggests the potential of VCD spectroscopy for conformational analysis and chiral discrimination of alkyl alcohols in solution.
Q4: Can microalgae be a source of this compound?
A4: Yes, this compound has been identified as a primary compound in extracts of the microalgae Chlorella sorokiniana and Scenedesmus falcatus. [] These microalgae extracts also demonstrated promising antioxidant and anti-diabetic properties. [] This finding suggests the potential of microalgae as a sustainable source of this compound and other bioactive compounds for various applications.
Q5: How does pressure impact the enzymatic activity involving this compound?
A5: High hydrostatic pressure can significantly enhance the enantiospecificity of secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus when oxidizing this compound. [] At a pressure of 137.5 MPa, the enantiomeric ratio (E) for the oxidation of (S)-2-hexanol over (R)-2-hexanol increases to 13.5, compared to 3.9 at room pressure. [] This finding suggests that pressure can be a valuable tool for modulating the stereoselectivity of enzymatic reactions involving chiral alcohols like this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2871539.png)
![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)



![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)


![7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2871558.png)
![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
![2-{[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2871560.png)
